molecular formula C23H25FN4O3S B2917992 4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide CAS No. 1326890-37-2

4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide

Cat. No. B2917992
CAS RN: 1326890-37-2
M. Wt: 456.54
InChI Key: BINFNQGKXFZSMR-UHFFFAOYSA-N
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Description

The compound “4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide” is a fluorinated heterocycle compound . It contains a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .


Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Chemical Reactions Analysis

The compound can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride . It also reacts with alkyl chloride/bromide to form N-alkylated products .

Future Directions

The compound is primarily involved in the synthesis of atypical antipsychotics , suggesting its potential use in the development of new drugs for the treatment of mental health disorders. Furthermore, its use as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs indicates potential future directions in these therapeutic areas.

properties

IUPAC Name

4-[2-[[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3S/c24-17-6-9-21-19(14-17)22(20(15-27-21)23(29)28-12-2-1-3-13-28)26-11-10-16-4-7-18(8-5-16)32(25,30)31/h4-9,14-15H,1-3,10-13H2,(H,26,27)(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINFNQGKXFZSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=C(C=C4)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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